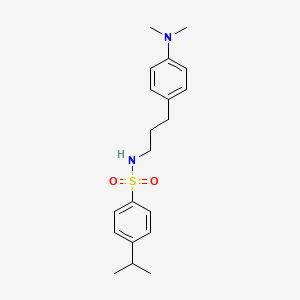

![molecular formula C15H14Cl2N2O2 B2970197 3,6-dichloro-N-[(3-methoxyphenyl)methyl]-N-methylpyridine-2-carboxamide CAS No. 1111576-77-2](/img/structure/B2970197.png)

3,6-dichloro-N-[(3-methoxyphenyl)methyl]-N-methylpyridine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

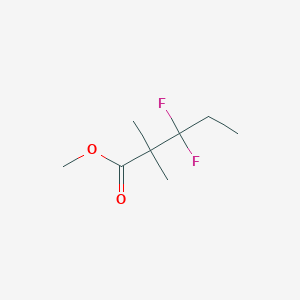

“3,6-dichloro-N-[(3-methoxyphenyl)methyl]-N-methylpyridine-2-carboxamide” is a chemical compound. It contains a total of 29 bonds; 19 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, and 1 secondary amine . It has a total of 28 atoms; 10 Hydrogen atoms, 11 Carbon atoms, 4 Nitrogen atoms, 1 Oxygen atom, and 2 Chlorine atoms .

Molecular Structure Analysis

The molecular structure of a compound like this can be elucidated using techniques such as single-crystal X-ray diffraction . The compound’s molecular geometry and vibrational frequencies can be calculated using the DFT/ (B3LYP) method with a 6-311++ G (d, p) basis set . The HOMO–LUMO energy gap can also be determined .Applications De Recherche Scientifique

Synthesis and Chemical Properties

A study by Horikawa et al. (2001) discusses the practical synthesis of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, a key intermediate from 2,6-dichloro-3-trifluoromethylpyridine, which can be related to the synthesis process of compounds like 3,6-dichloro-N-[(3-methoxyphenyl)methyl]-N-methylpyridine-2-carboxamide. This research underlines the importance of regioselectivity and the conversion of certain groups in the synthesis process (Horikawa, Hirokawa, & Kato, 2001).

Another study by Hirokawa et al. (2000) details the efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a carboxylic acid moiety that could be associated with similar compounds. The synthesis involves specific reactions and regioselectivity, highlighting the complexity of producing related pyridine derivatives (Hirokawa, Horikawa, & Kato, 2000).

Potential Pharmacological Applications

The compound MK-1064, which is structurally related to this compound, was synthesized and studied for its potential as a PET radioligand for imaging of the orexin-2 receptor. This study by Gao et al. (2016) suggests the potential of such compounds in medical imaging and receptor study (Gao, Wang, & Zheng, 2016).

Schroeder et al. (2009) discovered a compound, BMS-777607, which is a selective and orally efficacious inhibitor of the Met kinase superfamily. The synthesis and pharmacological application of this compound might provide insights into the potential therapeutic uses of similar pyridine derivatives (Schroeder et al., 2009).

Polymer and Material Science Applications

The research by Gofman et al. (2010) on polyamides derived from 2-(4-aminophenyl)-5-aminopyridine, which might share structural similarities with this compound, indicates the use of such compounds in the development of macromolecular ligands and the study of their properties (Gofman, Goikhman, Podeshvo, Eliseeva, Bol’bat, Abalov, & Yakimanskiĭ, 2010).

Chang and Liou (2008) explored aromatic polyamides with pendent 4,4′-dimethoxy-substituted triphenylamine (TPA) units, which could be analogous to the compound . This study provides an insight into the electrochromic properties and potential applications in material science (Chang & Liou, 2008).

Mécanisme D'action

Target of Action

Compounds with similar structures have been used in suzuki–miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

In the context of suzuki–miyaura coupling reactions, the reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new pd–c bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

In the context of suzuki–miyaura coupling reactions, the reaction involves the formation of carbon–carbon bonds, which are fundamental to many biochemical pathways .

Result of Action

The suzuki–miyaura coupling reaction, which this compound may be involved in, results in the formation of carbon–carbon bonds .

Action Environment

The suzuki–miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions .

Propriétés

IUPAC Name |

3,6-dichloro-N-[(3-methoxyphenyl)methyl]-N-methylpyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2N2O2/c1-19(9-10-4-3-5-11(8-10)21-2)15(20)14-12(16)6-7-13(17)18-14/h3-8H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVLZGRHCJBDEBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC(=CC=C1)OC)C(=O)C2=C(C=CC(=N2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-Bromophenyl)ethynyl]-2-fluoro-4-pentylbenzene](/img/structure/B2970117.png)

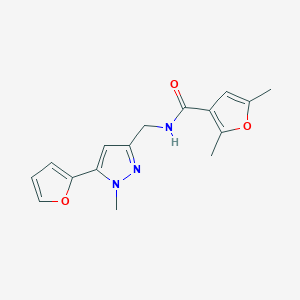

![N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2970118.png)

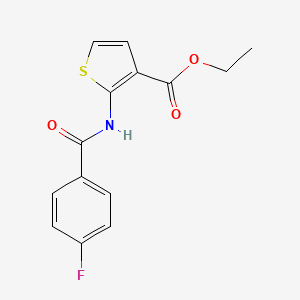

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2970119.png)

![N-(2-cyanophenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2970122.png)

![2-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]benzaldehyde](/img/structure/B2970134.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2970135.png)